molecular formula C10H11N3O2S B1393554 1-(tosylmethyl)-1H-1,2,4-triazole CAS No. 1086386-10-8

1-(tosylmethyl)-1H-1,2,4-triazole

Cat. No.: B1393554
CAS No.: 1086386-10-8
M. Wt: 237.28 g/mol
InChI Key: GWDRJTORNKZFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tosylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a tosylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole typically involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. TosMIC undergoes a base-promoted 1,3-dipolar cycloaddition reaction with electron-deficient compounds to form the triazole ring . The reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Tosylmethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

    Solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH)

    Oxidizing Agents: Hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4)

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the triazole ring and the tosylmethyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

IUPAC Name

1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDRJTORNKZFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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